molecular formula C9H11NS B1276920 3-Phenylpropanethioamide CAS No. 65680-20-8

3-Phenylpropanethioamide

Cat. No. B1276920
CAS RN: 65680-20-8
M. Wt: 165.26 g/mol
InChI Key: LDFXFTLANQXFQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is described, highlighting the use of Vilsmeier reagent for amide formation . Another synthesis approach involves the nucleophilic substitution and reduction steps to create aromatic polyamides and polyimides . Additionally, the synthesis of 3-arylpropenamides with a thiophene ring is achieved through reactions of amines with 3-arylpropenoyl chloride . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3-Phenylpropanethioamide.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques. For example, the structure of a pyridine-2,6-dicarboxamide derivative is studied using single crystal X-ray diffraction, FT-IR, and NMR spectroscopies . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is analyzed by X-ray diffraction and spectral methods . These analyses provide a foundation for understanding the molecular structure of 3-Phenylpropanethioamide.

Chemical Reactions Analysis

Chemoselective reactions of related compounds are explored, such as the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles to yield chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the functional groups present in these compounds can undergo specific reactions, which could be relevant for the chemical behavior of 3-Phenylpropanethioamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. Aromatic polyamides derived from 1,6-bis[4-(4-aminophenoxy)phenyl]diamantane exhibit high thermal stability and good mechanical properties . The solubility and thermal properties of polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine are also noteworthy . These properties suggest that 3-Phenylpropanethioamide may also possess unique physical and chemical characteristics.

Scientific Research Applications

1. In Drug Synthesis and Characterization

Research has shown that compounds like 3-Phenylpropanethioamide are significant in the synthesis and characterization of new drugs. For instance, studies involving phenmetrazine analogs, such as 3-fluorophenmetrazine (3-FPM), highlight the potential of phenylmorpholines in exploring treatment options in obesity and drug dependence. These compounds, which feature amphetamine-like properties, are crucial in understanding the mechanistic overlaps in drug effects (McLaughlin et al., 2017).

2. In Biomedical Engineering and Pharmaceutical Sciences

The use of dendrimers, such as polyamidoamine (PAMAM) and polypropylenimine (PPI), in the loading and release of drugs is another area where compounds like 3-Phenylpropanethioamide are relevant. These dendrimers are used for their high drug loading capacity and controlled release properties in pharmaceutical sciences and biomedical engineering, offering new avenues in drug delivery systems (Shao et al., 2011).

3. In Microbial Cell Factory Engineering

3-Phenylpropanethioamide derivatives are used in metabolic engineering. For example, Escherichia coli has been engineered to produce 3-phenylpropanol, a compound with a pleasant odor used in foods, beverages, and cosmetics. This approach involves designing biosynthetic pathways and optimizing fermentation conditions for the efficient production of valuable chemicals, demonstrating the role of such compounds in sustainable manufacturing processes (Liu et al., 2021).

4. In Development of Anticonvulsant Drugs

Compounds related to 3-Phenylpropanethioamide have been studied for their potential anticonvulsant effects. Research on isomeric nonimidazole histamine H3 receptor antagonists, for instance, has led to the development of new antiepileptic drugs (AEDs). These studies are crucial in understanding the molecular mechanisms underlying epilepsy and in developing safer and more effective treatments (Sadek et al., 2016).

5. In Heterocyclic Synthesis and Antimicrobial Activity

3-Phenylpropanethioamide derivatives are also used in the synthesis of heterocyclic molecules. These molecules have applications in medicinal chemistry, including the development of new drug candidates with antimicrobial properties. The synthesis of such compounds and their antimicrobial evaluation is a significant area of research, contributing to the fight against microbial resistance (Gad-Elkareem et al., 2011).

Safety And Hazards

The safety data sheet for 3-Phenylpropanethioamide indicates that it may be harmful if swallowed . It is recommended to store the compound at 4°C and protect it from light .

properties

IUPAC Name

3-phenylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXFTLANQXFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408828
Record name 3-phenylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropanethioamide

CAS RN

65680-20-8
Record name 3-phenylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropanethioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-phenylpropionamide (1.653 g, 6.827 mmol) in toluene (20 mL) was added Lawesson's reagent (0.716 g, 1.77 mmol). The reaction was refluxed overnight, cooled to room temperature and concentrated yielding an orange oil. Flash chromatography of this oil (1:1 hexane:methylene chloride with 1% acetic acid) yielded 3-phenylthiopropionamide (0.070 g) as a white solid: mp 82°-83° C.; 1HNMR (DMSO d6) 300 mHz 9.35 (br s, 1 H), 9.15 (br s, 1 H), 7.34-7.10 (m, 2 H), 2.95 (t, J=8.48 Hz, 2 H), 2.72 (t, J=8.48 Hz, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
LS Ge, ZL Wang, XL An, X Luo, WP Deng - scholar.archive.org
… The reaction was concentrated in vacuo, the residue was purified by column chromatography on 100–200 mesh silica gel to afford pure N,N-dimethyl-3-oxo-3-phenylpropanethioamide …
Number of citations: 0 scholar.archive.org
H Yu, X Liu, L Ding, Q Yang, B Rong, A Gao, B Zhao… - Tetrahedron …, 2013 - Elsevier
… Initial investigation was carried out with N,N-dimethyl-3-phenylpropanethioamide (1a) and iodobenzene (2a) by using Pd(PPh 3 ) 4 as catalyst (Table 1, entry 2). The α-arylation of …
Number of citations: 18 www.sciencedirect.com
LR Wen, T He, MC Lan, M Li - The Journal of Organic Chemistry, 2013 - ACS Publications
… Unfortunately, when the aliphatic pyruvaldehyde was used, this reaction did not occur (Table 2, entry 27), and employing N-unsubstituted 3-oxo-3-phenylpropanethioamide resulted in a …
Number of citations: 66 pubs.acs.org
L Biesen, TJJ Müller - Chemistry–A European Journal, 2023 - Wiley Online Library
… 3-Oxo-3-phenylpropanethioamide and bromo acetophenone derivatives were transformed into α-aroyl-S,N-ketene acetals under basic conditions. In the following, they acted as …
LR Wen, LB Men, T He, GJ Ji… - Chemistry–A European …, 2014 - Wiley Online Library
… Unfortunately, when a KTA with alkyl amine, such as N-cyclohexyl-3-oxo-3-phenylpropanethioamide (1 o), was employed under the above conditions, the reaction afforded a complex …
Y Qu, Z Li, H Xiang, X Zhou - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… in Scheme 4, when benzonitrile or phenylpropionitrile was used as substrate instead of phenylacetonitrile, N,N-dimethylthiobenzamide or N,N-dimethyl-3-phenylpropanethioamide …
Number of citations: 43 onlinelibrary.wiley.com
L Marek, J Váňa, J Svoboda… - Beilstein Journal of …, 2023 - beilstein-journals.org
… primary thioamides (R 3 , R 4 : H) in ECR was quite unique – there are only two other examples [5,6] described in the literature starting from thioacetamide or 3-phenylpropanethioamide…
Number of citations: 1 www.beilstein-journals.org
G Mlostoń, H Heimgartner - Journal of Sulfur Chemistry, 2020 - Taylor & Francis
… However, in the case of diazoacetophenone (42) and 3-phenylpropanethioamide (53a), the intermediate thiocarbonyl ylide 55 underwent a new 1,5-heterocyclization leading to 1,3-…
Number of citations: 9 www.tandfonline.com
J Zheng, H Gu, Q Chen, W Yang - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… When N-mesityl-3-oxo-3-phenylpropanethioamide 4i, and Na 2 CO 3 in MeCN are reacted with the crotonate-derived sulfur ylide 2a, it is found that the desired product 5ia is yielded in …
Number of citations: 2 pubs.rsc.org
B Rong, L Ding, H Yu, Q Yang, X Liu, D Xu, G Li… - Tetrahedron …, 2013 - Elsevier
… The studies commenced with N,N-dimethyl-3-phenylpropanethioamide (1a) and allyl acetate (2) by using Pd complex as catalyst (Table 1). Control experiments revealed that Pd as well …
Number of citations: 17 www.sciencedirect.com

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